![molecular formula C16H10N2O5 B2515746 3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione CAS No. 365242-53-1](/img/structure/B2515746.png)

3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

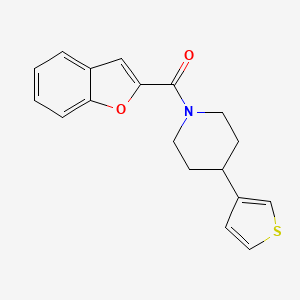

The compound "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione" is a derivative of pyran-2,4-dione, which is a class of compounds known for their diverse biological activities and their use in various chemical syntheses. The structure of this compound suggests the presence of a nitrophenyl group, an amino group, and a methylene bridge, which may contribute to its unique chemical and physical properties.

Synthesis Analysis

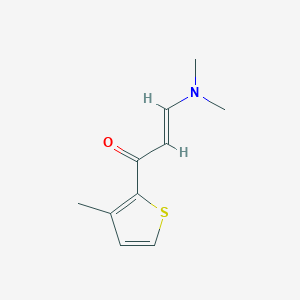

The synthesis of related compounds often involves the reaction of various reagents with diketones or potential diketones. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding derivatives, including pyranones and pyrimidinones . Similarly, the synthesis of polysubstituted benzenes, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, involves the combination of phenyl moieties with methyl, cyano, amino, and nitro groups . These methods could potentially be adapted for the synthesis of "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione".

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the arrangement of substituents around the benzene ring and the conformation of the pyran ring. For example, in 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3-carbonitrile, all atoms of the pyran ring are coplanar, which is an unusual feature compared to similar compounds . The dihedral angle between benzene rings and the planarity of substituents can significantly affect the molecule's reactivity and interactions .

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the amino group can form hydrogen bonds, as seen in the crystal structure of related compounds . The nitro group can also engage in reactions due to its electron-withdrawing nature, which may affect the electron density of the molecule and facilitate certain transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione" can be inferred from related compounds. The presence of intramolecular hydrogen bonds, as studied in derivatives of 3-(aminomethylene)pyran-2,4-dione, can stabilize the molecule and influence its boiling point, solubility, and other physical properties . The intermolecular hydrogen bonds observed in the crystal structures of similar compounds suggest that they may have a high melting point and form stable crystalline structures .

Applications De Recherche Scientifique

Synthesis and Molecular Structure

Recent studies have demonstrated efficient synthesis methods and detailed structural analyses for compounds related to "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione". For example, the Michael-type addition of a 4-hydroxycoumarin to a β-nitrostyrene in the presence of AcONH4 leads to substituted "3-{[(3-Nitrophenyl)amino]methylene}chroman-2,4-diones", showcasing a novel one-pot three-component reaction with high yields and short reaction times (Ghabraie, Elmira et al., 2011). Additionally, the L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones via a four-component sequential reaction further exemplifies the compound's utility in creating structurally complex molecules with high atom economy and environmental benefits (Rajesh, S. et al., 2011).

Chemical Reactions and Mechanisms

Research has also delved into the reaction mechanisms and potential applications of "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione" derivatives. For instance, the study of isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate reveals insights into the polarized molecular-electronic structure and hydrogen-bonded chains of edge-fused rings, highlighting the molecule's significance in understanding complex chemical interactions (Portilla, J. et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-hydroxy-3-[(3-nitrophenyl)iminomethyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-15-12-6-1-2-7-14(12)23-16(20)13(15)9-17-10-4-3-5-11(8-10)18(21)22/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDMKAFBFDIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC(=CC=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)

![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2515674.png)

![Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2515676.png)

![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)

![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)